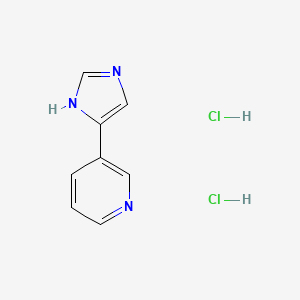

3-(1H-Imidazol-4-YL)pyridine dihydrochloride

Übersicht

Beschreibung

3-(1H-Imidazol-4-YL)pyridine dihydrochloride is a chemical compound with the molecular weight of 218.08 . It is a powder at room temperature .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular formula of 3-(1H-Imidazol-4-YL)pyridine dihydrochloride is C8H9Cl2N3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

3-(1H-Imidazol-4-YL)pyridine dihydrochloride has a density of 1.2±0.1 g/cm3, a boiling point of 422.4±20.0 °C at 760 mmHg, and a flash point of 214.5±14.7 °C . It has a molar refractivity of 41.5±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 119.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacophore Design for p38α MAP Kinase Inhibitors

Synthetic compounds incorporating the imidazole scaffold, similar to "3-(1H-Imidazol-4-yl)pyridine dihydrochloride," have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. These inhibitors are designed based on the crystal structures of p38 in complex with small organic ligands, aiming for higher binding selectivity and potency through precise interactions with the kinase's adenosine triphosphate (ATP) binding pocket. The literature describes the design, synthesis, and activity studies of these compounds, highlighting their potential for therapeutic applications in inflammation and related diseases (Scior et al., 2011).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

Research on heterocyclic N-oxide derivatives, including those derived from pyridine, indicates their utility as versatile synthetic intermediates with biological significance. These compounds have been involved in the formation of metal complexes, design of catalysts, asymmetric synthesis, and medicinal applications, showcasing their potential in advanced chemistry and drug development investigations. The review highlights the importance of these derivatives in organic syntheses, catalysis, and drug applications, demonstrating the broad applicability of heterocyclic compounds in medicinal chemistry (Li et al., 2019).

Pyrimidine Appended Optical Sensors

Compounds containing heteroatoms, such as those in the pyrimidine class, have been widely used in the synthesis of optical sensors in addition to their biological applications. Pyrimidine derivatives, with their ability to form both coordination and hydrogen bonds, serve as effective sensing materials for a range of applications. This review covers the development of pyrimidine-based optical sensors and their significance in both biological and medicinal applications, showcasing the versatility of these compounds in sensing technologies (Jindal & Kaur, 2021).

Imidazopyridine-Based Derivatives as Antibacterial Agents

The review on imidazopyridine-based derivatives highlights their potential as inhibitors against multi-drug resistant bacterial infections. These compounds, leveraging the fused heterocyclic scaffold, exhibit a broader and more diverse pharmacological profile compared to their individual moieties. The focus on antibacterial profile and structure–activity relationships (SAR) of various synthesized derivatives underlines the ongoing need for novel antibacterial agents with enhanced potency and reduced side effects (Sanapalli et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that 3-(1H-Imidazol-4-YL)pyridine dihydrochloride could have potential applications in drug development.

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit anti-liver cancer activity , suggesting potential targets within cancerous cells.

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets, influencing a range of biological processes .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biological processes, suggesting that they may influence multiple pathways .

Result of Action

Compounds with similar structures have been reported to exhibit anti-liver cancer activity , suggesting potential cytotoxic effects on cancerous cells.

Eigenschaften

IUPAC Name |

3-(1H-imidazol-5-yl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDCPZIWTKLRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696524 | |

| Record name | 3-(1H-Imidazol-5-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-4-YL)pyridine dihydrochloride | |

CAS RN |

219121-67-2 | |

| Record name | 3-(1H-Imidazol-5-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-4-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)